molecular formula C20H17FN4O2S B2765522 2-(4-fluorobenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941880-00-8

2-(4-fluorobenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2765522
CAS No.: 941880-00-8
M. Wt: 396.44
InChI Key: NIQQOKYZKIXHIA-UHFFFAOYSA-N
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Description

This compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is a component of vitamin B1 (thiamine) and epothilones, which are a class of potential cancer drugs .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an alpha-halo amide with an alpha-amino ketone or an alpha-halo ketone with an alpha-amino amide . The exact method would depend on the specific substituents on the thiazole ring.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a thiazole ring, which is a type of heterocyclic aromatic ring. This ring contains both sulfur and nitrogen atoms .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of electron-rich nitrogen and sulfur atoms in the ring .


Physical and Chemical Properties Analysis

Thiazoles are typically crystalline solids that are soluble in organic solvents. They are relatively stable compounds, but can be sensitive to strong oxidizing agents .

Scientific Research Applications

Synthesis and Design of New Compounds

Researchers have developed numerous synthetic routes to create novel compounds featuring similar structural motifs for various biological applications. For instance, the synthesis of thiazole-aminopiperidine hybrid analogues as inhibitors for Mycobacterium tuberculosis GyrB ATPase demonstrates the chemical flexibility and potential of thiazole derivatives in addressing infectious diseases (V. U. Jeankumar et al., 2013). Similarly, the creation of fluoro-substituted benzo[b]pyran compounds with anti-lung cancer activity showcases the adaptability of fluoro-benzamide derivatives in cancer research (A. G. Hammam et al., 2005).

Antibacterial Activity

The exploration of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying the 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group highlights the potential of such compounds in developing more potent antibacterial agents with reduced toxicity and side effects (Y. Asahina et al., 2008).

Antitumor and Antimicrobial Applications

The synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives for anti-inflammatory and antinociceptive activity demonstrate the potential therapeutic applications of thiazole derivatives. These compounds have shown significant activity, indicating their potential in developing new treatments for inflammation and pain (O. Alam et al., 2010). Furthermore, zinc(II) complexes with pyridine thiazole derivatives have been synthesized and shown to possess enhanced antimicrobial and antitumor activities, suggesting the utility of metal complexes in enhancing the biological activity of organic compounds (Zou Xun-Zhong et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some thiazole derivatives have been found to have antimicrobial, anticancer, and anti-inflammatory properties .

Safety and Hazards

Like all chemicals, handling thiazoles should be done with care. They can cause irritation to the skin and eyes, and may be harmful if swallowed or inhaled .

Future Directions

Thiazoles and their derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthesis methods, potential biological applications, and more detailed investigations into their physical and chemical properties .

Properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c21-14-5-3-13(4-6-14)18(26)25-20-24-17-15(7-8-16(17)28-20)19(27)23-11-12-2-1-9-22-10-12/h1-6,9-10,15H,7-8,11H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQQOKYZKIXHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCC3=CN=CC=C3)N=C(S2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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